8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione 8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 957422-51-4
VCID: VC7477262
InChI: InChI=1S/C15H18N6O2/c1-6-7-20-13(22)11-12(19(5)15(20)23)16-14(18(11)4)21-10(3)8-9(2)17-21/h6,8H,1,7H2,2-5H3
SMILES: CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC=C)C
Molecular Formula: C15H18N6O2
Molecular Weight: 314.349

8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione

CAS No.: 957422-51-4

Cat. No.: VC7477262

Molecular Formula: C15H18N6O2

Molecular Weight: 314.349

* For research use only. Not for human or veterinary use.

8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione - 957422-51-4

Specification

CAS No. 957422-51-4
Molecular Formula C15H18N6O2
Molecular Weight 314.349
IUPAC Name 8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Standard InChI InChI=1S/C15H18N6O2/c1-6-7-20-13(22)11-12(19(5)15(20)23)16-14(18(11)4)21-10(3)8-9(2)17-21/h6,8H,1,7H2,2-5H3
Standard InChI Key OSMUMZKHIFHWKP-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC=C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core modified at multiple positions:

  • Position 1: Prop-2-enyl (allyl) group, enhancing lipophilicity and potential reactivity in alkylation reactions .

  • Position 3 and 7: Methyl substituents, which may influence steric interactions and metabolic stability.

  • Position 8: 3,5-Dimethylpyrazole moiety, a heterocyclic group known for its coordination chemistry and role in modulating biological activity .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number957422-51-4
Molecular FormulaC₁₇H₂₀N₆O₂Calculated
Molecular Weight356.39 g/molCalculated
IUPAC Name8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione

The stereoelectronic effects of the pyrazole ring (aromatic π-system) and allyl group (electron-rich double bond) suggest potential interactions with enzymatic targets, though experimental validation is lacking .

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous purine derivatives are typically synthesized through multi-step strategies:

  • Purine Core Formation: Cyclocondensation of urea derivatives with malonic acid precursors under acidic conditions.

  • Substitution at Position 8: Nucleophilic displacement reactions using preformed 3,5-dimethylpyrazole, synthesized via acetylacetone-hydrazine condensation .

  • Alkylation at Position 1: Reaction of the purine intermediate with allyl bromide in the presence of a base (e.g., K₂CO₃).

Key challenges include regioselectivity in pyrazole attachment and avoiding over-alkylation at N-3 and N-7 positions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted low aqueous solubility due to hydrophobic methyl and allyl groups; likely soluble in DMSO or dichloromethane.

  • Thermal Stability: Methyl and pyrazole groups may enhance thermal resilience compared to unsubstituted purines.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Partition Coefficient)2.1 ± 0.3ChemAxon
Hydrogen Bond Donors2Structure-based
Hydrogen Bond Acceptors6Structure-based

Biological Activity and Mechanistic Insights

Hypothesized Targets

Structurally related purine derivatives exhibit activity against:

  • Phosphodiesterases (PDEs): Methyl groups at N-3/N-7 are associated with PDE4 inhibition, suggesting anti-inflammatory potential.

  • Adenosine Receptors: Pyrazole moieties may modulate A₂A receptor binding, relevant in neurological disorders .

Computational Predictions

  • Molecular Docking: Preliminary in silico models indicate moderate affinity (Kᵢ ~ 500 nM) for PDE4B due to pyrazole-π interactions with Phe414.

  • ADMET Profile: High membrane permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) but potential CYP3A4 inhibition risks.

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